Butyltin tris(2-ethylhexanoate)

Description

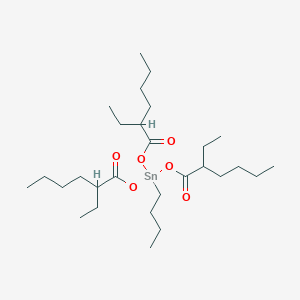

Structure

2D Structure

Properties

IUPAC Name |

[butyl-bis(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKORIDPEBYOFR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Sn](CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23850-94-4 | |

| Record name | Butyltin tris(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23850-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023850944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Butyltin Tris 2 Ethylhexanoate

Established Synthetic Routes for Butyltin tris(2-ethylhexanoate) Production

The primary method for synthesizing Butyltin tris(2-ethylhexanoate) involves the reaction of a butyltin precursor with 2-ethylhexanoic acid. google.com This process can be optimized to ensure a high-purity product suitable for its catalytic applications.

Precursor Chemistry and Condensation Reactions

The synthesis of Butyltin tris(2-ethylhexanoate) typically starts with butyltin trichloride (B1173362) and 2-ethylhexanoic acid. google.com A common approach is a one-step method where these precursors are mixed in a reactor. The mixture is heated, and an alkaline solution is slowly added to control the pH, leading to the formation of the desired product. google.com

Another established route involves the initial hydrolysis of an organotin halide to form an organotin oxide or hydroxide (B78521). wikipedia.org These intermediates then react with 2-ethylhexanoic acid in a dehydration esterification reaction to produce Butyltin tris(2-ethylhexanoate). google.com However, this two-step method can be more complex and may present challenges such as dust handling and lower recovery rates. google.com

The direct reaction of butyltin trichloride with 2-ethylhexanoic acid in the presence of a base is often preferred for its simplicity and efficiency. google.com The reaction can be represented as:

Butyltin trichloride + 3 (2-Ethylhexanoic acid) + 3 Base → Butyltin tris(2-ethylhexanoate) + 3 Base·HCl + Water

Influence of Reaction Conditions on Synthetic Yield and Purity

The yield and purity of Butyltin tris(2-ethylhexanoate) are highly dependent on several reaction parameters. Precise control of these conditions is essential for an efficient and successful synthesis.

| Parameter | Optimal Range/Value | Impact on Synthesis |

| Molar Ratio | 3-3.3 : 1 (2-Ethylhexanoic acid : Butyltin trichloride) | Ensures complete reaction of the acid, maximizing raw material utilization. google.com |

| Initial Temperature | 40 - 60 °C | Promotes uniform mixing and initiation of the reaction. google.com |

| Reaction Temperature | 60 - 90 °C | Controls the rate of reaction and minimizes side reactions. google.com |

| pH | 4.5 - 5.5 | Crucial for driving the reaction to completion and ensuring high purity. google.com |

| Alkaline Reagents | Sodium carbonate, sodium hydroxide, ammoniacal liquor | Neutralizes the hydrochloric acid formed during the reaction. google.com |

| Isothermal Reaction Time | 2 - 4 hours | Allows for the completion of the reaction. google.com |

| Drying Temperature | < 90 °C (under reduced pressure) | Removes water and other volatile impurities without degrading the product. google.com |

| Precursor Purity | > 98% | High purity of starting materials is critical for achieving a high-purity final product. google.com |

By carefully controlling these parameters, a purity of over 98% for Butyltin tris(2-ethylhexanoate) can be achieved. google.com This optimized process is simple, easy to control, and cost-effective, with reduced energy consumption and material loss. google.com

By-product Formation and Side Reactions during Butyltin tris(2-ethylhexanoate) Synthesis

Despite optimized conditions, the synthesis of Butyltin tris(2-ethylhexanoate) can lead to the formation of undesirable by-products and side reactions. Understanding and mitigating these is crucial for industrial production.

Identification and Characterization of Organotin By-products

During the synthesis, various organotin by-products can be formed. These can include other organotin species such as monobutyltin (B1198712) and dibutyltin (B87310) compounds, which arise from incomplete reactions or side reactions. labrulez.comeurofins.com.au The hydrolysis of the primary product or intermediates can also lead to the formation of organotin oxides and hydroxides, specifically stannoxanes. wikipedia.orgreaxis.com

The identification and quantification of these by-products are typically performed using analytical techniques such as Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS). labrulez.comalsglobal.se These methods allow for the separation and detection of different organotin compounds, even at low concentrations. alsglobal.se

Mechanistic Studies of Undesirable Side Reaction Pathways

The primary undesirable side reaction is the hydrolysis of butyltin trichloride or the final product, Butyltin tris(2-ethylhexanoate). reaxis.com This can occur if water is present in the reaction mixture, leading to the formation of butyltin oxides or hydroxides. wikipedia.org These tin oxides can exist as insoluble solids, which can complicate the purification process. reaxis.com

Another potential side reaction is the incomplete substitution of the chloride atoms on the butyltin trichloride with the 2-ethylhexanoate (B8288628) groups. This can result in the formation of monobutyltin dichloride(2-ethylhexanoate) or monobutyltin chloride di(2-ethylhexanoate) as by-products.

Strategies for By-product Minimization in Industrial Production

Several strategies can be employed to minimize the formation of by-products during the industrial production of Butyltin tris(2-ethylhexanoate).

Strict Control of Reaction Conditions: As detailed in section 2.1.2, maintaining optimal temperature, pH, and stoichiometry is the first line of defense against by-product formation. google.com

Use of High-Purity Raw Materials: Starting with precursors of at least 98% purity minimizes the introduction of impurities that could lead to side reactions. google.com

Efficient Water Removal: Since hydrolysis is a major side reaction, ensuring the reaction is carried out under anhydrous conditions and that any water produced is effectively removed (e.g., through azeotropic distillation or vacuum drying) is critical. google.comreaxis.com

Post-Reaction Purification: Even with optimized synthesis, some by-products may form. Various workup procedures have been developed to remove organotin impurities. These include washing the reaction mixture with aqueous solutions of potassium fluoride (B91410) or using column chromatography with a stationary phase like silica (B1680970) gel mixed with potassium carbonate. researchgate.netsdlookchem.com These methods can effectively reduce organotin impurities to parts-per-million (ppm) levels. sdlookchem.com

By implementing these strategies, the industrial production of Butyltin tris(2-ethylhexanoate) can be carried out efficiently, yielding a high-purity product with minimal by-product contamination.

Catalytic Performance and Mechanistic Elucidation of Butyltin Tris 2 Ethylhexanoate

Fundamental Principles of Butyltin tris(2-ethylhexanoate) Catalysis

The catalytic efficacy of Butyltin tris(2-ethylhexanoate) in various chemical transformations, particularly in polymerization reactions, is rooted in the fundamental principles of coordination chemistry and Lewis acidity centered on the tin atom. This organotin compound is a versatile catalyst in industrial processes such as the formation of polyesters and polyurethanes.

Lewis Acidic Nature of the Tin Center and Coordination Chemistry

The catalytic activity of Butyltin tris(2-ethylhexanoate) is primarily attributed to the Lewis acidic character of the central tin(IV) atom. researchgate.net A Lewis acid is defined as an electron-pair acceptor. In this molecule, the tin atom is bonded to one butyl group and three 2-ethylhexanoate (B8288628) groups. Due to the electronegativity of the oxygen atoms in the carboxylate groups, the tin center becomes electron-deficient and thus capable of accepting electron pairs from other molecules. rsc.org

The coordination chemistry of organotin(IV) compounds is characterized by the ability of the tin atom to expand its coordination number beyond four. rsc.org This hypervalent nature allows the tin center to coordinate with additional ligands, such as the oxygen atoms of carbonyl or hydroxyl groups from the reactants (e.g., polyols, carboxylic acids, or esters). This coordination is a crucial first step in the catalytic cycle, as it activates the coordinated molecule for subsequent reactions. rsc.org The specific geometry and coordination number (penta- or hexa-coordinated) of the tin center in the transition state can vary depending on the reactants and reaction conditions. nih.gov For instance, in the presence of alcohols, ligand exchange can occur, where one of the carboxylate groups is replaced by an alkoxide group, forming a new catalytically active species. rsc.org

Mechanism of Hydroxyl Group Activation in Polymerization

In polymerization reactions such as polyesterification, Butyltin tris(2-ethylhexanoate) catalyzes the reaction by activating the hydroxyl groups of the alcohol or polyol monomers. The general mechanism involves the coordination of the hydroxyl group to the Lewis acidic tin center. This coordination increases the nucleophilicity of the oxygen atom of the hydroxyl group, making it more reactive towards the electrophilic carbon of the carboxylic acid or ester monomer.

Two primary mechanisms have been proposed for organotin-catalyzed esterification: the Lewis acid mechanism and the exchange/insertion mechanism.

Lewis Acid Mechanism: The tin catalyst coordinates to the carbonyl oxygen of the carboxylic acid or ester, which polarizes the carbonyl group and increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol. rsc.org

Exchange/Insertion Mechanism: This mechanism involves an initial exchange of a carboxylate ligand on the tin catalyst with an alcohol molecule to form a tin alkoxide intermediate. Subsequently, the carbonyl group of the carboxylic acid or ester coordinates to the tin center and inserts into the Sn-O bond of the alkoxide. The final product is then released, regenerating the catalyst. rsc.org A proposed catalytic mechanism for the esterification of a powder coating polyester (B1180765) resin catalyzed by Butyltin tris(2-ethylhexanoate) is illustrated in the literature. researchgate.net

Role in Accelerating Isocyanate-Polyol Reactions

Butyltin tris(2-ethylhexanoate) is an effective catalyst for the production of polyurethanes, where it accelerates the reaction between isocyanates and polyols. bnt-chemicals.com The mechanism of this catalytic action also involves the Lewis acidity of the tin center. The catalyst can activate either the isocyanate or the polyol, or both, bringing them together in a coordinated complex to facilitate the reaction.

A widely accepted mechanism suggests that the organotin catalyst first reacts with the polyol (alcohol) to form a tin alkoxide. This tin alkoxide then coordinates with the isocyanate. The coordinated isocyanate is more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a transition state, leading to the formation of the urethane (B1682113) linkage and the regeneration of the catalyst. This catalytic pathway significantly lowers the activation energy of the reaction, thereby increasing the reaction rate. The use of Butyltin tris(2-ethylhexanoate) can reduce the curing temperature required for urethane processing to a range of 140–160 °C. researchgate.net

Reaction Kinetics and Process Dynamics Mediated by Butyltin tris(2-ethylhexanoate)

The rate and efficiency of polymerization reactions are significantly influenced by the choice and concentration of the catalyst. Butyltin tris(2-ethylhexanoate) exhibits distinct kinetic behavior that is important for controlling industrial polymerization processes.

Comparative Analysis of Catalytic Efficiency with Other Organotin Catalysts

The catalytic efficiency of organotin compounds can vary depending on their structure, particularly the number and type of organic groups attached to the tin atom. Monobutyltin (B1198712) derivatives, such as Butyltin tris(2-ethylhexanoate), are known to be highly effective catalysts, particularly for esterification reactions. vestachem.com

In polyester manufacturing, organotin catalysts are generally more versatile than inorganic tin catalysts. researchgate.net While inorganic tin(II) catalysts can show excellent activity in esterification reactions at high temperatures, organotin catalysts like Butyltin tris(2-ethylhexanoate) are effective at lower temperatures, starting from around 150-170°C. researchgate.net

When comparing different organotin catalysts, their performance can be application-specific. For instance, in polyester synthesis, monobutyltin compounds are often favored for direct esterification, whereas dibutyltin (B87310) compounds like Dibutyltin dilaurate (DBTDL) are frequently used for transesterification reactions. vestachem.com In some comparative tests for polyesterification, monobutyltin tris(2-ethylhexanoate) has demonstrated the ability to significantly reduce reaction times, with performance comparable to that of dibutyltin oxide under similar molar amounts. google.comgoogleapis.com In the synthesis of certain polyesters, the catalytic activity of tin(II) 2-ethylhexanoate was found to be lower than that of titanate catalysts and dibutyltin(IV) oxide in the polycondensation stage. researchgate.net

The following table provides a qualitative comparison of the catalytic performance of Butyltin tris(2-ethylhexanoate) with other common organotin catalysts based on available research findings.

| Catalyst | Primary Application | Relative Catalytic Efficiency | Key Characteristics | Citation |

|---|---|---|---|---|

| Butyltin tris(2-ethylhexanoate) | Esterification, Polycondensation, Polyurethane | Good to Excellent | Versatile, effective at lower temperatures than inorganic tin catalysts, good for direct esterification. | vestachem.comresearchgate.net |

| Dibutyltin dilaurate (DBTDL) | Polyurethane, RTV Silicones, Transesterification | Excellent | Widely used in polyurethane chemistry, highly active. | researchgate.net |

| Monobutyltin Oxide (MBTO) | Esterification, Polyester Resins | Good | Effective for direct esterification. | vestachem.com |

| Dibutyltin Oxide (DBTO) | Transesterification, Alkyd Resins | Good to Excellent | Frequently used in transesterification reactions, comparable reduction in reaction time to Butyltin tris(2-ethylhexanoate) in some polyesterifications. | vestachem.comgoogle.comgoogleapis.com |

Influence of Butyltin tris(2-ethylhexanoate) Concentration on Reaction Rates

The concentration of Butyltin tris(2-ethylhexanoate) is a critical parameter that directly influences the kinetics of the polymerization reaction. Generally, an increase in catalyst concentration leads to an acceleration of the reaction rate. researchgate.net However, the relationship is not always linear, and an optimal concentration often exists beyond which the increase in rate may diminish or even reverse due to other factors such as increased viscosity or side reactions. nih.gov

For catalyzed polyesterification reactions, the rate law is often found to be first order with respect to the acid and alcohol concentrations, and the observed rate constant is proportional to the catalyst concentration. youtube.com In the case of polyurethane formation, the reaction kinetics can be complex, but it is well-established that the catalyst concentration plays a pivotal role in determining the gelation and curing times of the polymer system. gvchem.com

The typical concentration range for organotin catalysts in polyester resin production is about 0.01% to 1.0% by weight, with a preferred range often being 0.05% to 0.2% by weight based on the total reactants. google.comnih.gov Within this range, adjusting the concentration of Butyltin tris(2-ethylhexanoate) allows for precise control over the reaction profile, enabling manufacturers to achieve desired product properties and production cycle times. For example, in the production of saturated and unsaturated polyester resins, Butyltin tris(2-ethylhexanoate) can be used at a maximum proportion of 0.2% and can remain in the final product without adversely affecting its properties. researchgate.net

The following table summarizes the general effect of catalyst concentration on reaction rates based on established kinetic principles in polymerization.

| Catalyst Concentration | Effect on Reaction Rate | Typical Kinetic Order (with respect to catalyst) | Practical Implications | Citation |

|---|---|---|---|---|

| Low to Optimal | Increases with increasing concentration | Typically fractional or first order | Allows for control of reaction time and curing profile. | researchgate.netyoutube.com |

| Above Optimal | Rate may plateau or decrease | Complex, may deviate from simple order | Can lead to processing issues, such as premature gelling or reduced final product quality. Increased cost with minimal benefit. | nih.gov |

Temperature Dependence of Butyltin tris(2-ethylhexanoate) Catalytic Activity

The catalytic efficacy of Butyltin tris(2-ethylhexanoate) is intrinsically linked to the reaction temperature, a critical parameter that governs reaction rates and efficiency in various polymerization and esterification processes. The compound's activity is not linear across all temperatures; instead, it exhibits an optimal range where its performance is maximized. Research and industrial applications have demonstrated that Butyltin tris(2-ethylhexanoate) shows good catalytic activity in a temperature range of 80°C to 150°C for polycondensation, esterification, and transesterification reactions. bnt-chemicals.com Within this window, it effectively reduces the required reaction time or lowers the necessary reaction temperature. bnt-chemicals.com

For specific applications, such as the processing of urethanes, Butyltin tris(2-ethylhexanoate) is instrumental in reducing the curing temperature to a range of 140°C to 160°C. bnt-chemicals.com In other high-temperature processes, like certain esterification and polycondensation reactions, it functions as a highly efficient catalyst at temperatures between 210°C and 240°C. google.com This high thermal stability allows it to be used in the synthesis of materials that require significant energy input, such as in the production of saturated resins for powder and coil coatings. google.comnewtopchem.comnewtopchem.com

At lower temperatures, the physical state of the catalyst can change. Below 10°C, crystals may precipitate from the liquid; however, this process is reversible, and the catalyst's effectiveness is not compromised after being heated and re-melted. newtopchem.comnewtopchem.com Conversely, at excessively high temperatures beyond its stable operating window, like any organometallic compound, it may be susceptible to degradation, which could lead to a loss of catalytic activity. gelest.com The relationship between temperature and catalytic activity generally follows a pattern where activity increases with temperature up to an optimal point, beyond which side reactions or catalyst degradation may cause a sharp decrease in performance. researchgate.net

| Application | Effective Temperature Range (°C) | Source(s) |

| Polycondensation/Esterification | 80 - 150 | bnt-chemicals.com |

| Urethane Curing | 140 - 160 | bnt-chemicals.com |

| High-Temperature Esterification/Polycondensation | 210 - 240 | google.com |

| Physical State Change (Crystallization) | < 10 | newtopchem.comnewtopchem.com |

Impact of Butyltin tris(2-ethylhexanoate) on Polymer Microstructure and Material Properties

The role of Butyltin tris(2-ethylhexanoate) extends beyond simply accelerating reaction rates; it significantly influences the resulting polymer's microstructure, which in turn dictates the final material's physical and mechanical properties.

Control of Polymerization Degree and Molecular Weight Distribution

The molecular weight and its distribution (dispersity, Đ) are fundamental polymer characteristics that have a profound impact on material properties. nih.govresearchgate.net Butyltin tris(2-ethylhexanoate), by governing the polymerization kinetics, provides a mechanism to control these crucial parameters. The catalyst's activity, influenced by factors like temperature and concentration, directly affects the rate of chain propagation and termination reactions, thereby determining the final degree of polymerization and the breadth of the molecular weight distribution. utwente.nl

In polymerization reactions, a higher catalyst activity can lead to the rapid formation of long polymer chains, resulting in a higher average molecular weight. utwente.nl The consistent and high activity of Butyltin tris(2-ethylhexanoate) at elevated temperatures facilitates the synthesis of high molecular weight polymers, which is often desirable for achieving enhanced mechanical strength and thermal stability. google.com Furthermore, the choice of catalyst can influence the dispersity of the polymer. A well-controlled catalytic process can lead to a narrower molecular weight distribution (low Đ), resulting in more uniform material properties. Conversely, conditions that lead to varying initiation or termination rates can broaden the distribution (high Đ). nih.gov The ability to manipulate these factors by adjusting reaction conditions with a reliable catalyst like Butyltin tris(2-ethylhexanoate) is key to tailoring polymers for specific applications.

| Reaction Parameter | Influence on Polymerization | Potential Outcome with Butyltin tris(2-ethylhexanoate) | Source(s) |

| Temperature | Affects catalyst activity and reaction kinetics | Higher temperature (within optimal range) can increase polymerization rate, leading to higher molecular weight. | researchgate.netutwente.nl |

| Catalyst Concentration | Influences the number of active catalytic sites | Higher concentration can increase reaction speed and potentially affect molecular weight distribution. | researchgate.net |

| Polymerization Time | Determines the extent of monomer conversion | Longer reaction times, enabled by catalyst stability, can lead to higher degrees of polymerization and increased molecular weight. | utwente.nl |

Effects on Polymer Crystallinity and Phase Separation in Polymeric Systems

The microstructure of a polymer at the supramolecular level, specifically its crystallinity and phase morphology in blends, is critical to its performance. Butyltin tris(2-ethylhexanoate) can indirectly influence these features by controlling the primary polymer structure.

Phase Separation: In multicomponent polymeric systems, such as polymer blends, the catalyst's role in defining the molecular weight distribution of the constituent polymers can significantly affect phase behavior. researchgate.net The compatibility of polymers in a blend and the resulting morphology (e.g., co-continuous, dispersed droplets) are sensitive to the molecular characteristics of each phase. researchgate.netnih.gov For example, a change in the molecular weight of one component, as directed by the catalyst, can alter the interfacial tension and viscosity ratio between the phases, thereby transforming the final morphology. The catalyst's ability to function at high temperatures is also crucial for processing blends containing high-melting-point polymers, allowing for thermodynamic and kinetic control over phase separation during cooling. mdpi.com

| Microstructural Property | Influencing Factor (Controlled by Catalyst) | Potential Effect of Butyltin tris(2-ethylhexanoate) | Source(s) |

| Crystallinity | Molecular Weight & Distribution | Can influence the rate and extent of crystal formation by defining the polymer chain structure. | mdpi.com |

| Crystallinity | Residuals in Polymer Matrix | May act as nucleating or plasticizing agents, altering the final degree of crystallinity. | mdpi.com |

| Phase Separation (Blends) | Molecular Weight of Blend Components | Affects polymer compatibility and the resulting phase morphology of the blend. | researchgate.net |

| Phase Separation (Blends) | Processing Temperature | Enables processing at high temperatures, influencing the kinetics of phase separation upon cooling. | mdpi.com |

Diverse Applications of Butyltin Tris 2 Ethylhexanoate in Polymer and Organic Synthesis

Catalytic Roles in Polyurethane Formulations

Butyltin tris(2-ethylhexanoate) is a versatile catalyst in the manufacturing of polyurethane products. tib-chemicals.com It effectively promotes the reaction between isocyanates and polyols, which is fundamental to the formation of polyurethane plastics. tib-chemicals.comnih.gov Its catalytic activity is crucial for controlling curing times and influencing the final properties of a wide range of polyurethane materials, from sealants and elastomers to foams and coatings. bnt-chemicals.comtib-chemicals.com

Advanced Polyurethane Sealant and Elastomer Development

In the realm of polyurethane sealants and elastomers, Butyltin tris(2-ethylhexanoate) serves as a key catalyst. bnt-chemicals.comohans.com The formation of urethane (B1682113) linkages, which give these materials their strength and flexibility, is significantly accelerated by its presence. ohans.com Organotin catalysts are well-established for promoting the crosslinking reactions necessary for developing sealants with faster curing times, stronger bonds, and enhanced resistance to environmental factors like heat and moisture. reaxis.com This specific compound is noted for its use in polyurethane systems to create the versatile and durable sealants and elastomers required in construction and automotive applications. bnt-chemicals.comohans.com

Table 1: General Properties of Butyltin tris(2-ethylhexanoate)

| Property | Value | Source |

| CAS Number | 23850-94-4 | bnt-chemicals.com |

| Molecular Formula | C28H54O6Sn | bnt-chemicals.com |

| Appearance | Pale-yellow liquid | bnt-chemicals.com |

| Density (at 25 °C) | 1.105 g/mL | chemicalbook.com |

| Refractive Index (n20/D) | 1.465 | chemicalbook.com |

| Solubility | Soluble in most organic solvents; insoluble in water. | bnt-chemicals.comnewtopchem.com |

Engineering of Flexible and Rigid Polyurethane Foams

The compound is widely utilized in the production of both flexible and rigid polyurethane foams. google.com It is particularly effective in the synthesis of aromatic polyester (B1180765) polyols, which are key precursors for these foams. bnt-chemicals.commade-in-china.com Tin-containing catalysts like Butyltin tris(2-ethylhexanoate) are instrumental in managing the curing time and the development of the cell structure of the foam. tib-chemicals.com This control is vital for achieving the desired properties, whether it's the soft, resilient nature of flexible foams used in furniture and bedding or the high-strength, insulating characteristics of rigid foams used in construction and refrigeration. tib-chemicals.comgoogle.com The catalyst's role ensures the controlled formation of the polymer network, which is essential for the foam's final performance attributes. tib-chemicals.comcyclohexylamine.net

Optimization of Polyurethane Adhesives and Coatings

Butyltin tris(2-ethylhexanoate) is an established catalyst for optimizing polyurethane adhesives and coatings. bnt-chemicals.comohans.com Polyurethane-based coatings are valued for their excellent mechanical properties, chemical resistance, and durability, and this catalyst plays a significant role in achieving this high performance. ohans.comnih.gov It accelerates the curing process, allowing for the formation of a robust and resilient polymer film. ohans.com In adhesives, tin catalysts are known to promote the crosslinking reactions that lead to faster cure times and stronger adhesive bonds. reaxis.com The use of Butyltin tris(2-ethylhexanoate) helps in creating coatings with high gloss and durability and adhesives with reliable bonding strength for various industrial applications. bnt-chemicals.comreaxis.comohans.com

Applications in Polyester Resin Chemistry

In polyester chemistry, Butyltin tris(2-ethylhexanoate) demonstrates high catalytic efficiency in esterification and polycondensation reactions. bnt-chemicals.comgoogle.com It is a preferred catalyst because it is effective at temperatures between 80 and 150 °C and, being neutral, it does not corrode the production equipment. bnt-chemicals.comgoogle.com A significant advantage is that it can remain in the final product without negatively impacting its properties, eliminating the need for a separation step. bnt-chemicals.comgoogle.com

Synthesis of Saturated and Unsaturated Polyester Resins

This organotin compound is a highly efficient catalyst for the synthesis of both saturated and unsaturated polyester resins. bnt-chemicals.commade-in-china.comjiushengchem.com These resins are produced through polycondensation or esterification reactions, processes that are significantly expedited by the catalyst. bnt-chemicals.com Unsaturated polyesters, for instance, are typically synthesized by the condensation of glycols with saturated and unsaturated anhydrides. researchgate.net The use of Butyltin tris(2-ethylhexanoate) can shorten the esterification time, and because it is neutral, the final product does not require neutralization or washing steps. jiushengchem.com It is suitable for producing a variety of polyester products, including film coatings and molding materials from unsaturated resins and engineering resins like PBT from saturated precursors. made-in-china.comjiushengchem.com

Catalytic Efficiency in Powder Coatings and Coil Coatings Systems

Butyltin tris(2-ethylhexanoate) is extensively used as a catalyst in the synthesis of saturated polyester resins specifically designed for powder coatings and coil coatings. bnt-chemicals.comgoogle.commade-in-china.com These applications demand high-quality resins, and the catalyst's efficiency contributes to achieving the desired polymer characteristics. doaj.org Research on polyester synthesis for powder coatings has specifically employed Butyltin tris(2-ethylhexanoate) to study the reaction, highlighting its relevance in this field. doaj.orgresearchgate.net Its use facilitates high catalytic activity for esterification and polycondensation reactions that typically occur at temperatures between 210 and 240 °C, which is characteristic of the production of resins for these demanding coating applications. google.com

Table 2: Catalytic Applications and Effects of Butyltin tris(2-ethylhexanoate)

| Application Area | Specific Use | Catalytic Effect | Source |

| Polyurethane Formulations | Sealants & Elastomers | Accelerates curing, enhances bond strength and resistance. | bnt-chemicals.comohans.comreaxis.com |

| Flexible & Rigid Foams | Drives curing time, controls foam cell structure. | tib-chemicals.com | |

| Adhesives & Coatings | Promotes crosslinking for faster curing and improved durability. | bnt-chemicals.comreaxis.comohans.com | |

| Polyester Resin Chemistry | Saturated & Unsaturated Resins | Reduces reaction time for esterification and polycondensation. | bnt-chemicals.comjiushengchem.com |

| Powder & Coil Coatings | Efficiently synthesizes high-quality saturated polyester resins. | google.commade-in-china.com |

Utilization in Ring-Opening Polymerization and Polycondensation Reactions

Butyltin tris(2-ethylhexanoate) is a highly effective catalyst for both ring-opening polymerization and polycondensation reactions, significantly reducing reaction times and required temperatures. bnt-chemicals.com It demonstrates good catalytic activity at temperatures ranging from 80 to 150 °C. bnt-chemicals.com

This organotin compound is instrumental in the ring-opening polymerization of cyclic monomers. bnt-chemicals.com One of the notable applications in this area is the synthesis of polybutylene terephthalate (B1205515) (PBT) engineering resins. made-in-china.com The catalyst facilitates the opening of the cyclic butylene terephthalate monomers and their subsequent linking to form high-molecular-weight polymer chains. This process is crucial for producing PBT, a thermoplastic engineering polymer used in various demanding applications due to its excellent mechanical and thermal properties. The use of Butyltin tris(2-ethylhexanoate) in this context allows for efficient production of PBT. made-in-china.com

Butyltin tris(2-ethylhexanoate) is widely recognized for its ability to catalyze esterification and transesterification reactions. bnt-chemicals.com These reactions are fundamental to the production of a vast range of organic compounds, including esters used in various industries. The catalyst effectively shortens the time required for these reactions to reach completion. made-in-china.com

In the synthesis of polyesters, Butyltin tris(2-ethylhexanoate) plays a crucial role. For instance, it is employed in the production of saturated polyester resins that are key components in powder coatings and coil coatings. bnt-chemicals.commade-in-china.com A study on the tin-catalyzed esterification process for powder coating polyester revealed that Butyltin tris(2-ethylhexanoate) can trigger side reactions like cyclization and transesterification. doaj.org

The catalytic mechanism for these reactions often involves the tin compound acting as a Lewis acid, coordinating to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by an alcohol. rsc.org This catalytic activity is essential for the efficient synthesis of various polyester-based materials.

| Application Area | Catalyst | Key Process | Temperature Range (°C) | Noteworthy Outcome |

| Polycondensation | Butyltin tris(2-ethylhexanoate) | Esterification, Transesterification | 80 - 150 | Reduced reaction time and temperature. bnt-chemicals.com |

| PBT Synthesis | Butyltin tris(2-ethylhexanoate) | Ring-Opening Polymerization | Not Specified | Efficient production of PBT engineering resins. made-in-china.com |

| Polyester Resins | Butyltin tris(2-ethylhexanoate) | Esterification | Not Specified | Used in powder and coil coatings. bnt-chemicals.commade-in-china.com |

Emerging and Specialty Applications of Butyltin tris(2-ethylhexanoate)

Beyond its traditional uses, Butyltin tris(2-ethylhexanoate) is finding application in more specialized areas of chemical manufacturing, further highlighting its versatility.

The compound serves as a process additive in the production of various chemical products, including industrial plasticizers. bnt-chemicals.com Plasticizers are additives that increase the plasticity or fluidity of a material. Butyltin tris(2-ethylhexanoate) is specifically used as a catalyst in the synthesis of dioctyl phthalate (B1215562) (DOP), a common plasticizer. bnt-chemicals.com It is also suitable for the production of polymer plasticizers. made-in-china.com

Another significant application for Butyltin tris(2-ethylhexanoate) is in the synthesis of aromatic polyester polyols. bnt-chemicals.commade-in-china.com These polyols are essential building blocks for both flexible and rigid polyurethane foams. bnt-chemicals.com The catalyst's ability to promote esterification and transesterification reactions is leveraged in the production of these complex polymers. The resulting polyurethanes are used in a wide range of products, from insulation materials to automotive components.

| Specialty Application | Catalyst | Specific Role | End Product |

| Industrial Plasticizers | Butyltin tris(2-ethylhexanoate) | Catalyst in synthesis | Dioctyl Phthalate (DOP), Polymer Plasticizers. bnt-chemicals.commade-in-china.com |

| Aromatic Polyester Polyols | Butyltin tris(2-ethylhexanoate) | Synthesis catalyst | Flexible and Rigid Polyurethane Foams. bnt-chemicals.com |

Environmental Fate, Transport, and Ecotoxicological Implications of Butyltin Tris 2 Ethylhexanoate

Environmental Release and Distribution Pathways of Organotin Compounds

Organotin compounds, including butyltin tris(2-ethylhexanoate), primarily enter the environment through anthropogenic activities. cdc.gov Historically, a major source of tributyltin (TBT), a related and more studied compound, was its use in antifouling paints for ships and boats. cdc.govospar.org These paints would slowly release TBT into the water to prevent the growth of marine organisms on submerged surfaces. cdc.gov While regulations have curtailed this use, it remains a significant historical source of contamination in marine and freshwater harbors. ospar.orgoup.com

Other release pathways for organotin compounds include their use as:

Fungicides and bactericides oup.com

Preservatives for wood, textiles, and paper oup.com

Stabilizers in the production of polyvinyl chloride (PVC) plastics cdc.govoup.com

Slimicides in various industrial processes cdc.gov

Agricultural pesticides cdc.govmdpi.com

Once released into the aquatic environment, organotin compounds can be found in various compartments, including the water column, sediment, and biota. cdc.govospar.org Butyltin compounds have been detected in water samples with concentrations ranging from below the detection limit to 30 ng Sn/L. cdc.gov Due to their chemical properties, they tend to adsorb to suspended particles and accumulate in sediments, which can act as long-term reservoirs. oup.comwikipedia.org The release of these compounds from sediments back into the water column is a recognized process, potentially influenced by environmental factors. wikipedia.orgacs.org

Degradation and Transformation Mechanisms in Environmental Compartments

The persistence and fate of Butyltin tris(2-ethylhexanoate) and other butyltin compounds in the environment are governed by several degradation and transformation processes.

Hydrolysis in Aquatic Environments under Varying pH Conditions

Butyltin tris(2-ethylhexanoate) is known to react with moisture in the air and water. gelest.com This hydrolysis process can lead to the formation of other butyltin species. The pH of the water can influence the rate and products of hydrolysis for organotin compounds. For instance, the hydrolysis of certain dibutyltin (B87310) compounds can yield different products under varying pH conditions, from distannoxanes to di-t-butyltin hydroxide (B78521) chloride in strongly basic conditions. rsc.orgiucr.org The adsorption of tributyltin to sediments is also reversible and can be dependent on the pH of the surrounding water. wikipedia.org

Photodegradation and Biotransformation Studies of Butyltin Species

Sunlight can cause the slow degradation of Butyltin tris(2-ethylhexanoate) to an inorganic tin salt. gelest.com Photodegradation is a recognized pathway for the breakdown of organotin compounds in the environment. cdc.gov

Biotransformation, the alteration of a substance by living organisms, is a key process in the environmental fate of butyltin compounds. researchgate.net Microorganisms, including bacteria and algae, can degrade tributyltin (TBT) through a sequential dealkylation process. researchgate.net This process transforms TBT into its less toxic metabolites: dibutyltin (DBT) and monobutyltin (B1198712) (MBT), and eventually to inorganic tin. researchgate.net Studies have shown that fish are also capable of metabolizing TBT, primarily in the liver, to form DBT. oup.com This metabolic process, however, can be inhibited by TBT itself, potentially affecting the organism's ability to detoxify other pollutants. oup.com

Ecotoxicity to Aquatic and Terrestrial Organisms

The toxicity of butyltin compounds to a wide range of organisms is well-documented, with tributyltin being particularly potent. oup.comtandfonline.com

Acute and Chronic Effects on Freshwater Biota

Butyltin compounds exhibit significant toxicity to freshwater organisms. waterquality.gov.au

Acute Toxicity Data for Tributyltin (TBT) in Freshwater Organisms

| Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|

| Fish (various) | 96-hour LC50 | 2.6 - 13 | waterquality.gov.au |

| Daphnia magna | 48-hour EC50 | 2.2 - 6.6 | waterquality.gov.au |

| Algae (photosynthesis) | 96-hour LC50 | 10 | waterquality.gov.au |

Chronic Toxicity Data for Tributyltin (TBT) in Freshwater Organisms

| Species | Effect | LOEC (µg/L) | Reference |

|---|---|---|---|

| Daphnia magna | Reduced number of surviving young (21 days) | 0.2 | waterquality.gov.au |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. LOEC: Lowest observed effect concentration.

Marine Ecotoxicological Assessments and Bioaccumulation Studies

The ecotoxicological effects of butyltin compounds are particularly pronounced in marine environments. tandfonline.comnih.gov Tributyltin is known to be highly toxic to many marine organisms even at very low concentrations. ospar.org One of the most well-known effects is the development of imposex (the imposition of male sexual characteristics on female gastropods) in species like the dog-whelk (Nucella lapillus). nih.gov

Acute Toxicity Data for Tributyltin (TBT) in Marine Invertebrates

| Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|

| Acanthomysis sculpta | 96-hour LC50 | 0.42 | waterquality.gov.au |

Bioaccumulation, the buildup of a substance in an organism, is a significant concern with butyltin compounds due to their high fat solubility. wikipedia.orgresearchgate.net They can accumulate in the tissues of marine organisms such as mollusks, oysters, and even marine mammals. wikipedia.orgepa.gov The liver is often the primary site of accumulation and metabolism. oup.comepa.govcambridge.org The ratio of TBT to its metabolites can vary between species, indicating different metabolic capacities. For example, in one study, the ratio of TBT to total butyltins decreased with increasing TBT burdens in oysters, suggesting enhanced metabolism, while this was not observed in mussels. deepdyve.com This highlights the complexity of using bioindicator species to assess environmental contamination. deepdyve.com

Comparative Environmental Risk with Other Organotin Species (e.g., Tributyltin, Dibutyltin)

The environmental risk profile of Butyltin tris(2-ethylhexanoate) is best understood in the context of other, more extensively studied organotin compounds, such as Tributyltin (TBT) and Dibutyltin (DBT). The toxicity and environmental behavior of organotins are largely determined by the number of organic groups attached to the tin atom. chromatographyonline.com Generally, the toxicity to mammals and aquatic life follows the order of tri-substituted > di-substituted > mono-substituted organotins. Although Butyltin tris(2-ethylhexanoate) is a mono-substituted organotin, its environmental impact is linked to its stability and degradation products. gelest.com

One of the key factors in its environmental fate is its reaction with moisture in the air and water, which causes it to slowly degrade, releasing dibutyltin oxide. gelest.com Therefore, a comparative risk assessment must consider the well-documented risks of both TBT and DBT.

Toxicity Comparison

Tributyltin is recognized as a highly toxic environmental contaminant, particularly in aquatic ecosystems. nih.govhealthandenvironment.org It has been widely used as an antifouling agent in marine paints, leading to significant contamination in marine and freshwater environments. nih.govcdc.gov TBT is known to cause severe effects in non-target organisms even at very low concentrations, including imposex—the development of male characteristics in female gastropods—and shell malformations in oysters. healthandenvironment.orgnih.gov Its use as an antifouling agent has been banned in Europe since 2003 due to its toxic, persistent, and bioaccumulative nature. nih.govrivm.nl

Dibutyltin compounds are utilized as heat stabilizers in PVC and as catalysts. chromatographyonline.comrivm.nl While generally less toxic than TBT, DBT is still considered toxic to aquatic organisms and can have adverse effects on the immune system, liver, and kidneys in mammals. env.go.jpinchem.orgscbt.com Some research suggests that DBT may be more toxic than TBT to certain enzyme systems and that its immunotoxic and developmental effects in mammals could be more sensitive. scbt.com

Butyltin tris(2-ethylhexanoate) is classified as harmful to aquatic life with long-lasting effects. lookchem.com Its own toxicity profile is of concern, but the primary long-term risk is associated with its degradation to DBT compounds. gelest.com The gradual release of dibutyltin oxide means that the environmental impact over time will mirror that of a direct DBT release. gelest.com

Table 1: Comparative Ecotoxicity of Butyltin Compounds

| Organotin Compound | General Toxicity Ranking | Key Ecotoxicological Effects |

| Tributyltin (TBT) | Highest Toxicity (Tri-substituted) | Endocrine disruption (imposex in gastropods), immunotoxicity, high toxicity to a wide range of aquatic organisms. healthandenvironment.orgnih.gov |

| Dibutyltin (DBT) | Medium Toxicity (Di-substituted) | Toxic to aquatic life, potential effects on the liver, kidneys, and immune system. env.go.jpinchem.org |

| Butyltin tris(2-ethylhexanoate) | Lower Initial Toxicity (Mono-substituted) | Harmful to aquatic organisms; degrades to the more toxic Dibutyltin (DBT). gelest.comlookchem.com |

Persistence, Bioaccumulation, and Environmental Fate

Dibutyltin also demonstrates persistence and has a high affinity for sediment. cdc.gov The environmental risk of Butyltin tris(2-ethylhexanoate) is therefore amplified by the persistence of its DBT degradation products. While specific data on the persistence and bioaccumulation of the parent compound, Butyltin tris(2-ethylhexanoate), is limited, its degradation pathway links it directly to the known persistent and potentially bioaccumulative nature of DBT. gelest.com

Table 2: Environmental Risk Limits (ERLs) for TBT and DBT in Soil and Groundwater

| Organotin Compound | Serious Risk Concentration (SRC) for Soil (mg/kg dry weight) | Serious Risk Concentration (SRC) for Groundwater (µg/L) |

| Tributyltin (TBT) | 0.052 rivm.nl | 0.046 rivm.nl |

| Dibutyltin (DBT) | 28 rivm.nl | 50 rivm.nl |

Source: RIVM Report rivm.nl

The data in Table 2 illustrates the significant difference in perceived risk between TBT and DBT, with the SRC for TBT in soil being over 500 times lower than that for DBT, indicating its much higher toxicity and risk at lower concentrations. rivm.nl The environmental risk from Butyltin tris(2-ethylhexanoate) would, over time, align more closely with the risk profile of DBT as it degrades. gelest.com

Toxicological Assessment and Human Health Considerations of Butyltin Tris 2 Ethylhexanoate

Systemic Toxicity and Organ-Specific Pathologies

Subchronic exposure to organotin compounds, including mono-substituted forms like Butyltin tris(2-ethylhexanoate), has been associated with a range of toxic responses affecting multiple organ systems. scbt.com The primary concerns revolve around the central nervous system, immune system, kidneys, liver, and gastrointestinal tract. scbt.com Ingestion of this substance may be detrimental to an individual's health. scbt.com

While comprehensive toxicological data for Butyltin tris(2-ethylhexanoate) are not extensively detailed in publicly available literature, some acute toxicity values have been established. mubychem.com

Interactive Data Table: Acute Toxicity of Butyltin tris(2-ethylhexanoate)

| Toxicity Endpoint | Value | Species | Route of Exposure |

|---|---|---|---|

| LD50 | 100 mg/kg | Not Specified | Oral |

| LC50 (4h) | 3 mg/L | Not Specified | Inhalation (vapor) |

| LD50 | > 8080 mg/kg | Rabbit | Dermal |

Data sourced from a Material Safety Data Sheet. mubychem.com

Immunomodulatory and Neurotoxicological Effects of Organotins

Organotin compounds are recognized for their potential to exert toxic effects on both the immune and nervous systems. scbt.com Several organotins are known to be potent immunosuppressants. scbt.com The immunotoxic effects of other organotins, such as bis(tri-n-butyltin)oxide (TBTO), have been linked to the induction of apoptosis in thymocytes, the primary cells of the thymus gland. sigmaaldrich.com This process of programmed cell death can lead to thymus atrophy and a compromised immune response. sigmaaldrich.com

Renal, Hepatic, and Gastrointestinal System Impacts

The kidneys and liver are primary sites for the metabolism and excretion of xenobiotics, making them susceptible to damage from toxic compounds. Subchronic exposure to organotins can elicit toxic responses in the renal and hepatic systems, as well as the bile duct. scbt.com While specific studies detailing the impact of Butyltin tris(2-ethylhexanoate) on these organs are limited, the general toxicological profile of organotins indicates a risk of such effects. scbt.com Inhalation may lead to respiratory tract irritation, coughing, headaches, and nausea. gelest.com Skin contact can cause irritation, and absorption through the skin may lead to systemic effects. scbt.comgelest.com

Endocrine Disrupting Potential and Mechanisms

Certain organotin compounds are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. scbt.com Tributyltins (TBT) and triphenyltins (TPT) have been identified as having evidence of endocrine disruption in living organisms. scbt.com The mechanisms underlying these effects often involve interactions with nuclear receptors that regulate gene expression.

It is important to note that while Butyltin tris(2-ethylhexanoate) is a butyltin compound, the detailed mechanistic research on endocrine disruption has primarily focused on other forms, such as tributyltin (TBT) and dibutyltin (B87310) (DBT). The following sections discuss these mechanisms to provide context for the potential endocrine-disrupting pathways of butyltins.

Interactions with Nuclear Receptors (e.g., Retinoid X Receptors, Peroxisome Proliferator-Activated Receptor gamma)

A key mechanism by which some butyltins exert their endocrine-disrupting effects is through the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov These nuclear receptors form a heterodimer (RXR-PPARγ) that plays a crucial role in regulating gene expression involved in various physiological processes, including adipogenesis and metabolism. nih.govnih.gov

Research on TBT has shown that it can bind to and activate the RXR-PPARγ heterodimer, primarily through its interaction with RXR. nih.gov This activation occurs at nanomolar concentrations, indicating a high affinity. nih.gov Studies on dibutyltin compounds have also demonstrated that they can act as partial agonists for both PPARγ and RXRα. nih.gov

Interactive Data Table: Butyltin Interactions with Nuclear Receptors (Data from related compounds)

| Compound | Receptor Interaction | Effect |

|---|---|---|

| Tributyltin (TBT) | Activates RXR-PPARγ, -α, -δ heterodimers | Agonist, primarily through RXR |

| Dibutyltin (DBT) compounds | Partial agonism on PPARγ and RXRα | Partial Agonist |

This table summarizes findings for related butyltin compounds to provide context, as direct data for Butyltin tris(2-ethylhexanoate) is limited. nih.govnih.gov

Induction of Adipogenesis and Metabolic Dysregulation

The activation of the RXR-PPARγ heterodimer by certain butyltins, like TBT and DBT, has been directly linked to the induction of adipogenesis—the formation of fat cells. nih.gov This has led to their classification as "obesogens," chemicals that can promote obesity. nih.gov

Studies using 3T3-L1 preadipocytes, a common cell line for studying fat cell development, have shown that both TBT and DBT can stimulate these precursor cells to differentiate into mature adipocytes. nih.gov This effect is mediated through the PPARγ pathway, as the presence of a PPARγ antagonist reduces the accumulation of fat. nih.gov This induced adipogenesis can lead to broader metabolic dysregulation.

Reproductive and Developmental Toxicity Pathways

The reproductive and developmental toxicity of organotins is a significant area of concern. scbt.com Both tributyltins and dibutyltins have been shown to have negative effects on the reproductive systems of mammals. scbt.com The developmental toxicity of organotins can be particularly pronounced, with early life stages often showing high sensitivity. frontiersin.org

The endocrine-disrupting activities of these compounds are closely linked to their reproductive and developmental effects. scbt.com For instance, the interference with nuclear receptors like RXR can disrupt the normal signaling pathways essential for proper development. frontiersin.org While specific studies on the reproductive and developmental toxicity pathways of Butyltin tris(2-ethylhexanoate) are not available, the known effects of other butyltins underscore the potential for such toxicity. scbt.comfrontiersin.org

Occupational Exposure and Health Risk Assessment

The occupational health risks associated with Butyltin tris(2-ethylhexanoate) are primarily linked to its use as a catalyst in various industrial processes, including the manufacturing of plastics and polyurethanes. researchgate.netbnt-chemicals.com Workers in these settings may be exposed to the compound through inhalation of vapors or aerosols and through direct skin contact. scbt.comgelest.com The assessment of occupational risk, therefore, involves understanding the potential for exposure in these environments and the toxicological properties of the compound.

In industrial settings, the primary routes of occupational exposure to Butyltin tris(2-ethylhexanoate) are dermal contact and inhalation. scbt.com The substance is a liquid that can cause skin irritation, and organotins, in general, can be absorbed through the skin. gelest.comlookchem.com Inhalation of mists or vapors, which can be generated during heating or spraying processes, may lead to irritation of the respiratory tract. gelest.com

Currently, there are no specific occupational exposure limits (OELs) established exclusively for Butyltin tris(2-ethylhexanoate). lookchem.com However, for organotin compounds as a class, the National Institute for Occupational Safety and Health (NIOSH) has recommended a time-weighted average (TWA) exposure limit of 0.1 mg/m³, measured as tin, for up to a 10-hour workday and a 40-hour workweek. cdc.gov The Occupational Safety and Health Administration (OSHA) has also set a permissible exposure limit (PEL) for some organotin compounds with a TWA of 0.1 mg/m³ and a short-term exposure limit (STEL) of 0.2 mg/m³, as tin. nih.gov These limits provide a benchmark for controlling workplace exposures to organotin compounds, including Butyltin tris(2-ethylhexanoate).

Table 1: General Occupational Exposure Limits for Organotin Compounds

| Organization | Type of Limit | Value (as Sn) | Notes |

|---|---|---|---|

| NIOSH | TWA | 0.1 mg/m³ | For up to a 10-hour workday, 40-hour workweek. cdc.gov |

| OSHA | PEL-TWA | 0.1 mg/m³ | - |

Source: NIOSH, 2023; OSHA, referenced in related compound safety data. cdc.govnih.gov

The health risk assessment for workers handling Butyltin tris(2-ethylhexanoate) considers the potential for both acute and chronic health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory system. gelest.com Symptoms of overexposure to organotins through inhalation may include coughing, headache, and nausea. gelest.com

Chronic or repeated exposure to organotin compounds may result in more severe health outcomes. scbt.com There is evidence to suggest that some organotins can have negative effects on the reproductive and immune systems. scbt.com While specific long-term studies on Butyltin tris(2-ethylhexanoate) are limited, the broader class of organotins has been associated with cumulative health effects. scbt.com

Given the potential for dermal absorption and inhalation, a comprehensive risk assessment in the workplace should include an evaluation of engineering controls, such as local exhaust ventilation, and the use of appropriate personal protective equipment (PPE). gelest.comlookchem.com This includes chemical-resistant gloves, safety goggles, and, where inhalation exposure is possible, respiratory protection. gelest.com

The development of methods for the biological monitoring of organotin compounds in the workplace is an area of ongoing research. researchgate.net Biomonitoring, which involves the measurement of the chemical or its metabolites in biological samples (e.g., urine or blood), can provide a more accurate assessment of a worker's total exposure from all routes. researchgate.net However, specific biomonitoring methods for Butyltin tris(2-ethylhexanoate) are not yet widely established for routine occupational health surveillance. nih.gov Health surveillance programs for workers potentially exposed to organotins may include periodic medical examinations with a focus on the skin, respiratory system, and nervous system. nih.gov

Table 2: Summary of Potential Occupational Health Risks and Control Measures for Butyltin tris(2-ethylhexanoate)

| Hazard | Potential Health Effects | Recommended Control Measures |

|---|---|---|

| Dermal Contact | Skin irritation, potential for systemic absorption. gelest.com | Use of chemical-resistant gloves (e.g., neoprene, nitrile rubber), protective clothing. gelest.com |

| Inhalation | Respiratory tract irritation, coughing, headache, nausea. gelest.com | Local exhaust ventilation, use of NIOSH-certified respirators where ventilation is inadequate. gelest.com |

| Eye Contact | Serious eye irritation. gelest.com | Use of chemical goggles; contact lenses should not be worn. gelest.com |

| Chronic Exposure | Potential for cumulative effects on the reproductive and immune systems (based on general organotin data). scbt.com | Strict adherence to exposure limits, regular health surveillance, and worker training on hazards and safe handling procedures. cdc.govnih.gov |

Source: Gelest, 2015; Santa Cruz Biotechnology, n.d. scbt.comgelest.com

Advanced Analytical Methodologies for Butyltin Tris 2 Ethylhexanoate and Its Metabolites

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical step in the analytical workflow is the extraction and preconcentration of the target analytes from the sample matrix. The choice of technique depends on the matrix's complexity, the analyte's concentration, and the subsequent analytical instrumentation.

Optimization of Liquid-Liquid and Solid-Phase Extraction Methods

Classical extraction methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are foundational techniques in the analysis of organotin compounds. mdpi.com LLE, also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and a non-polar organic solvent. wikipedia.org For butyltin compounds, this often involves extraction from an acidified aqueous sample into a solvent like hexane (B92381). nih.gov However, LLE can be time-consuming and require large volumes of potentially hazardous organic solvents. mdpi.com

Solid-Phase Extraction (SPE) offers a more efficient and environmentally friendly alternative. In SPE, the sample is passed through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. For organotin analysis in water, SPE discs are commonly used after acidifying the sample. epa.gov The optimization of SPE methods involves selecting the appropriate sorbent, adjusting the sample pH, and choosing the right elution solvent to achieve maximum recovery and purity. For instance, a method for determining organotins in water samples involves acidifying the water to pH 2.5 and using an SPE cartridge for extraction. unitedchem.com

The efficiency of these methods can vary significantly for different butyltin species. For example, extraction of acidified seawater with hexane showed high efficiency for tributyltin (TBT) at 95-99%, but significantly lower efficiencies for its more polar metabolites, dibutyltin (B87310) (DBT) (50-60%) and monobutyltin (B1198712) (MBT) (11%). nih.gov This highlights the importance of method optimization for each specific analyte and matrix. Pressurized solvent extraction (PSE), which uses solvents at elevated temperatures and pressures, has also been optimized for extracting organotins from vegetable matrices, offering a faster alternative to traditional solid-liquid extraction. nih.gov

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Pressurized Solvent Extraction (PSE) |

|---|---|---|---|

| Principle | Partitioning between two immiscible liquid phases. wikipedia.org | Partitioning between a solid sorbent and a liquid phase. epa.gov | Extraction using solvents at elevated temperature and pressure. nih.gov |

| Typical Solvents/Sorbents | Hexane, Pentane with tropolone (B20159). nih.govcapes.gov.br | C18-bonded silica (B1680970), SPE discs. epa.govresearchgate.net | Methanol, Ethyl acetate, or a mixture. nih.gov |

| Key Optimization Factors | Solvent choice, pH of aqueous phase, addition of complexing agents (e.g., tropolone). nih.gov | Sorbent type, sample pH, elution solvent, flow rate. epa.govunitedchem.com | Solvent mixture, temperature, pressure. nih.gov |

| Advantages | Simple concept, widely applicable. mdpi.com | High enrichment factors, reduced solvent use, potential for automation. epa.govresearchgate.net | Fast extraction times, high efficiency. nih.gov |

| Disadvantages | Large solvent consumption, can be time-consuming, potential for emulsion formation. mdpi.com | Matrix effects can block the sorbent, requires careful method development. | Requires specialized equipment, potential for degradation of thermally labile compounds. nih.gov |

Microextraction Techniques for Trace Analysis

To meet the increasing demand for determining compounds at very low concentrations, miniaturized extraction techniques have been developed. nih.gov These methods are aligned with the principles of Green Analytical Chemistry, aiming to reduce solvent consumption and simplify sample preparation. mdpi.comnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace. researchgate.netnih.gov The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. nih.gov For organotin analysis, headspace (HS-SPME) is often preferred, where the analytes are derivatized in situ to increase their volatility before being adsorbed onto the fiber. researchgate.netnih.gov Optimization of HS-SPME involves selecting the appropriate fiber coating (e.g., polydimethylsiloxane, PDMS), controlling the extraction temperature and time, and adjusting the sample pH. nih.govrsc.orgrsc.org

Dispersive Liquid-Liquid Microextraction (DLLME) is another powerful technique that involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. The mixture is then centrifuged to collect the sedimented organic phase for analysis. wikipedia.org DLLME is recognized for its speed, simplicity, and high enrichment factors. mdpi.com Other notable liquid-phase microextraction (LPME) techniques include single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME). mdpi.comresearchgate.net

| Technique | Principle | Key Features | Application Example for Organotins |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. researchgate.net | Solvent-free, simple, easily automated. acs.org | HS-SPME with in situ derivatization for GC-MS analysis of organotins in water. researchgate.netnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in the aqueous sample using a disperser solvent, followed by centrifugation. mdpi.comwikipedia.org | Fast, high enrichment factor, low solvent consumption. mdpi.com | Extraction of organotin compounds from water samples. mdpi.com |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction into a small volume of organic solvent supported within the pores of a hollow fiber. mdpi.com | Excellent cleanup and enrichment, protects analyte from complex matrix. mdpi.com | Used for analyte enrichment prior to analysis by techniques like capillary electrophoresis. mdpi.com |

Chromatographic Separation and Detection Technologies

Following extraction, chromatographic techniques are employed to separate the different butyltin species from each other and from interfering matrix components before their detection and quantification.

Gas Chromatography (GC) with Specialized Detectors for Organotins

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. acs.organalchemres.org However, most organotin compounds, including the metabolites of Butyltin tris(2-ethylhexanoate), are not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is required to convert them into more volatile species. acs.organalchemres.org This is commonly achieved through ethylation using sodium tetraethylborate or pentylation via a Grignard reaction. capes.gov.brgcms.cz

Once derivatized, the butyltin species can be separated on a capillary column and detected with high sensitivity. Several detectors are used for organotin analysis:

Mass Spectrometry (MS): GC-MS is widely used, providing both high sensitivity and structural information for confident identification of the analytes. nih.govanalchemres.orggcms.cz Isotope dilution GC-MS, using 119Sn-enriched standards, can yield superior accuracy and precision. gcms.cz

Flame Photometric Detector (FPD): An FPD equipped with a specific filter (e.g., 610 nm) provides selective detection for tin compounds. capes.gov.br

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS combines the high separation power of GC with the element-specific, highly sensitive detection of ICP-MS, allowing for ultra-trace determination. rsc.orgrsc.org

Reactive-Flow Detector (RFD): This specialized detector shows a strong, selective response to organotin compounds with extremely low detection limits. nih.gov

| Detector | Principle | Advantages | Reported Detection Limits (LOD) |

|---|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. gcms.cz | High selectivity and sensitivity, provides structural information. analchemres.org | Low ng/L range. nih.gov |

| Flame Photometric Detector (FPD) | Measures optical emission from tin species in a flame. capes.gov.br | Good selectivity for tin, cost-effective. capes.gov.br | 0.04 µg/g for TBT in fish. capes.gov.br |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomizes and ionizes the sample in an argon plasma for elemental mass analysis. rsc.org | Extremely high sensitivity, element-specific, isotopic analysis possible. rsc.org | 0.2–8 ng/L. rsc.org |

| Reactive-Flow Detector (RFD) | Measures luminescence from reactions on a catalytically active surface. nih.gov | Exceptional sensitivity and selectivity for tin. nih.gov | 8 x 10⁻¹⁶ g Sn/s. nih.gov |

Applications of Liquid Chromatography (LC) for Butyltin Analysis

Liquid chromatography (LC) offers a significant advantage over GC by often eliminating the need for the time-consuming derivatization step. oup.comsciex.com This reduces sample handling and potential sources of error. oup.com LC methods, particularly High-Performance Liquid Chromatography (HPLC), are well-suited for separating the polar and non-volatile butyltin species.

Reversed-phase chromatography is a common mode for separating butyltin compounds, using a mobile phase typically consisting of a methanol-water-acetic acid mixture, sometimes with a complexing agent like tropolone to improve peak shape and resolution. oup.com

The true power of LC for organotin analysis lies in its coupling with highly sensitive and selective detectors:

Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is a powerful combination for organotin speciation, offering exceptional sensitivity and specificity. oup.comeurofins.com.au It allows for the direct determination of different butyltin compounds in a single chromatographic run. oup.com

Tandem Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which helps to eliminate matrix interferences. sciex.comsciex.com

| Technique | Separation Mode | Mobile Phase Example | Advantages |

|---|---|---|---|

| LC-ICP-MS | Reversed-phase. oup.com | 0.1% tropolone in methanol-water-acetic acid (80:14:6 v/v/v). oup.com | No derivatization required, high sensitivity, element-specific detection. oup.comeurofins.com.au |

| LC-MS/MS | Reversed-phase (e.g., C18 column). sciex.com | Acetonitrile/water gradients. sciex.com | Simplified sample prep, high selectivity, robust for complex matrices. sciex.comsciex.com |

Capillary Electrophoresis for Organotin Speciation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and short analysis times, making it a valuable tool for organotin speciation. nih.govnih.gov

For the analysis of cationic organotin species, a low pH buffer is typically used. nih.gov A significant challenge in CE is the detection of organotin compounds, as they often lack a strong UV-absorbing chromophore. nih.gov This has been addressed in several ways:

Indirect UV Detection: A UV-absorbing co-ion is added to the electrophoresis buffer. The non-absorbing analyte ions displace the co-ion, causing a decrease in absorbance that is detected as a negative peak. nih.gov

Direct UV Detection at Low Wavelengths: Using low wavelengths (e.g., 200 nm) and mixed organic-aqueous running buffers can significantly enhance detection sensitivity. nih.gov

Coupling with Mass Spectrometry (CE-MS): This provides the most sensitive and selective detection, combining the high separation efficiency of CE with the identification power of MS.

The use of additives like cyclodextrins in the buffer can further improve the separation of different organotin species, including di- and tri-substituted forms. nih.gov

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques form the cornerstone of modern analytical strategies for organotin compounds. These methods offer high sensitivity and selectivity, enabling the detection of trace levels of these compounds in complex matrices.

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are well-established techniques for determining the total tin content in a sample. cdc.gov These methods are based on the principle that tin atoms absorb or emit light at characteristic wavelengths.

In AAS, a sample is atomized, typically in a flame or a graphite (B72142) furnace, and a beam of light of a specific wavelength is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of tin atoms. Hydride generation AAS is a particularly sensitive variation for tin analysis, where organotin compounds are converted to volatile tin hydrides before being introduced into the atomizer. rsc.orgresearchgate.net This pre-treatment can significantly enhance the signal and lower detection limits to the nanogram per milliliter (ng/mL) range. rsc.orgresearchgate.net

AES, particularly Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), utilizes a high-temperature plasma to excite tin atoms, causing them to emit light at their characteristic wavelengths. cdc.gov The intensity of the emitted light is then measured to determine the tin concentration. ICP-AES is advantageous for its ability to perform multi-element analysis simultaneously. cdc.govlibretexts.org

| Technique | Principle | Advantages | Typical Detection Limits |

| Flame Atomic Absorption Spectroscopy (FAAS) | Absorption of light by ground-state atoms in a flame. cdc.gov | Simple, widely used. cdc.gov | µg/mL range |

| Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Electrothermal atomization provides higher sensitivity than flame. nih.gov | High sensitivity for trace analysis. nih.gov | pg range nih.gov |

| Hydride Generation Atomic Absorption Spectroscopy (HGAAS) | Conversion to volatile hydrides enhances sensitivity. rsc.orgresearchgate.net | Very low detection limits, good for environmental samples. rsc.orgresearchgate.net | ng/mL range rsc.orgresearchgate.net |